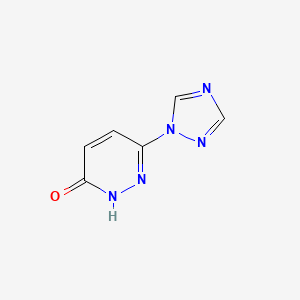

6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Descripción general

Descripción

6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both a triazole and a pyridazinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with triazole-containing aldehydes or ketones under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or acetonitrile, with the presence of catalysts like acetic acid or sodium acetate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in various chemical and pharmaceutical applications .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step reactions that integrate triazole and pyridazine moieties. The compound can be synthesized through various methods including:

- Click Chemistry : Utilizing azides and alkynes to form 1,2,3-triazoles.

- Cyclization Reactions : Involving hydrazine derivatives and carbonyl compounds to yield pyridazine structures.

The structural integrity and purity of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In one study, derivatives of this compound were tested against Mycobacterium tuberculosis, showing promising results in inhibiting the growth of both drug-sensitive and multidrug-resistant strains .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

In vitro assays have shown that this compound derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antitubercular Activity

A series of synthesized triazole-pyridazine hybrids were evaluated for their antitubercular activity using the resazurin microplate assay. The results indicated that specific modifications to the triazole ring enhanced the efficacy against Mycobacterium tuberculosis .

| Compound ID | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| 7a | structure | 0.5 | Active |

| 7b | structure | 0.25 | Highly Active |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, a derivative of this compound was tested against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range across different cell types .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Apoptosis induction |

| MCF7 | 7.5 | Cell cycle arrest |

Mecanismo De Acción

The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and growth factor receptors.

Pathways Involved: It modulates signaling pathways like the PI3K/Akt and MAPK pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.

Pyridazinone derivatives: Compounds with the pyridazinone ring also show potential in medicinal chemistry for their anti-inflammatory and anticancer activities.

Uniqueness

6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is unique due to the combination of both triazole and pyridazinone rings in its structure, which enhances its biological activity and broadens its range of applications compared to compounds containing only one of these rings .

Actividad Biológica

6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused with a dihydropyridazine moiety. Its molecular formula is with a molecular weight of approximately 165.16 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, the compound demonstrated effectiveness against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest in G0/G1 phase |

| A549 (lung cancer) | 10.0 | Inhibition of PI3K/Akt signaling pathway |

The anticancer activity appears to be linked to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Anti-inflammatory Activity

In animal models, this compound exhibited anti-inflammatory effects. It significantly reduced edema in carrageenan-induced paw edema tests at doses of 10 mg/kg and 20 mg/kg . The mechanism is thought to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

A notable study involved administering the compound to mice with induced inflammatory bowel disease (IBD). Results showed a reduction in disease severity and histological damage compared to control groups . This suggests potential therapeutic applications in treating IBD and other inflammatory conditions.

Propiedades

IUPAC Name |

3-(1,2,4-triazol-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O/c12-6-2-1-5(9-10-6)11-4-7-3-8-11/h1-4H,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKZKKIWOKIADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NNC1=O)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146289-90-8 | |

| Record name | 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.